molecular formula C38H47ClN4O4 B1574198 NVP-CGM097 stereoisomer

NVP-CGM097 stereoisomer

Cat. No.: B1574198
M. Wt: 659.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVP-CGM097 stereoisomer is a stereoisomer of NVP-CGM097. NVP-CGM097 is a potent and selective MDM2 inhibitor.

Scientific Research Applications

Cancer Treatment through MDM2 Inhibition

NVP-CGM097 is identified as a highly potent and selective MDM2 inhibitor, primarily useful in treating cancer. It demonstrates an excellent in vivo profile and is currently in phase 1 clinical development, specifically targeting p53 wild type tumors. This drug inhibits the p53:MDM2 protein-protein interaction, a crucial mechanism in cancer progression (Holzer et al., 2015).

Development of Novel p53-MDM2 Inhibitors

NVP-CGM097 played a foundational role in the discovery of a new class of highly potent inhibitors targeting the p53-MDM2 interaction. This research led to the development of HDM201, a second-generation p53-MDM2 inhibitor, which has entered phase I clinical trial (Furet et al., 2016).

Predictive Biomarkers for Treatment Response

A unique gene expression signature consisting of 13 up-regulated genes was identified, predicting sensitivity to NVP-CGM097. This signature reflects a partially activated p53 pathway in sensitive tumors, offering a novel patient selection strategy for treatments involving p53-HDM2 inhibitors like NVP-CGM097 (Jeay et al., 2015).

Mechanistic Study and Species Specificity

NVP-CGM097's mechanism involves binding to the p53 binding-site of Mdm2 protein, disrupting p53-Mdm2 interaction and activating the p53 pathway. Notably, it exhibits species specificity, being more effective in inhibiting human Mdm2 compared to dog, mouse, or rat forms. This specificity was confirmed in cellular assays, where NVP-CGM097 induced p53 target gene expression only in human cell lines (Valat et al., 2014).

Overcoming Multidrug Resistance in Tumors

NVP-CGM097 has been evaluated for its potential to reverse ABCB1-mediated multidrug resistance (MDR) in cancer. It effectively counteracts MDR by blocking ABCB1-mediated drug efflux, enhancing the accumulation of chemotherapeutic drugs in cancer cells. This discovery positions NVP-CGM097 as a valuable asset in conjunction with other chemotherapeutics to improve antitumor responses (Zhang et al., 2020).

Properties

Molecular Formula

C38H47ClN4O4

Molecular Weight

659.26

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.